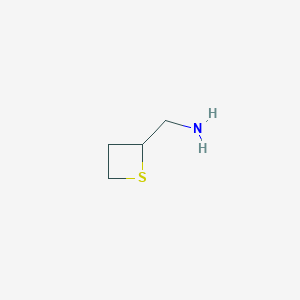
Thietan-2-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thietan-2-ylmethanamine is a chemical compound with the molecular formula C4H9NS. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
Thietan-2-ylmethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction is carried out under mild basic conditions, leading to the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
化学反应分析
Types of Reactions
Thietan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thietane derivatives.
科学研究应用
Thietan-2-ylmethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of sulfur metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of thietan-2-ylmethanamine involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
Thietan-2-ylmethanamine can be compared with other similar compounds, such as:
Thietan-3-ylmethanamine: Another thietane derivative with a different substitution pattern.
Oxetan-2-ylmethanamine: A four-membered oxygen-containing heterocycle with similar reactivity.
Azetidin-2-ylmethanamine: A four-membered nitrogen-containing heterocycle with distinct chemical properties.
This compound is unique due to the presence of sulfur in its ring structure, which imparts different reactivity and biological activity compared to its oxygen and nitrogen analogs .
生物活性
Thietan-2-ylmethanamine is a sulfur-containing organic compound characterized by a thietane ring, which contributes to its unique biological properties. The compound's molecular formula is C₄H₉NS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
This compound features a methanamine group attached to the second position of the thietane ring. This specific arrangement of functional groups enhances its reactivity and interaction with biological systems. The compound's structural uniqueness can be compared with other thietane derivatives, as shown in the table below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thietan-3-ylmethanamine | Thietane derivative | Different positioning of the amine group |
| Thiomorpholine | Saturated heterocycle | Contains a five-membered ring; more stable |
| 1-Thia-4-amino-cyclopentane | Saturated heterocycle | Five-membered ring; different reactivity |
| 2-Thiazolidinone | Five-membered ring | Contains a carbonyl group; distinct biological activity |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary research indicates that it may inhibit cell proliferation in several cancer cell lines, including PC12 and HepG2 cells. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer treatment.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This activity may be attributed to its ability to modulate signaling pathways involved in neurodegeneration.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial activity of this compound against Staphylococcus aureus.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : The compound displayed significant antibacterial activity with an inhibition zone of 15 mm at a concentration of 100 µg/disc.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on HepG2 liver cancer cells.
- Method : MTT assay was employed to determine cell viability.
- Results : IC50 value was found to be 25 µM, indicating potent anticancer activity.
属性
分子式 |
C4H9NS |
|---|---|
分子量 |
103.19 g/mol |
IUPAC 名称 |
thietan-2-ylmethanamine |
InChI |
InChI=1S/C4H9NS/c5-3-4-1-2-6-4/h4H,1-3,5H2 |
InChI 键 |
CJILFEQOCDJDGI-UHFFFAOYSA-N |
规范 SMILES |
C1CSC1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















